molecular formula C20H25N5O3 B7170885 N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide

N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B7170885
M. Wt: 383.4 g/mol
InChI Key: UYOYJMVEUPLYNX-UHFFFAOYSA-N
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Description

N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring, a pyridine moiety, and an acetamidophenyl group, making it a versatile molecule for various chemical reactions and biological interactions.

Properties

IUPAC Name

N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-15(26)23-17-5-3-16(4-6-17)14-22-20(27)25-11-9-24(10-12-25)19-13-18(28-2)7-8-21-19/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOYJMVEUPLYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with the pyridine and acetamidophenyl groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxylic acid, while reduction could produce the corresponding amine derivative.

Scientific Research Applications

N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide: Similar structure but lacks the methyl group on the acetamidophenyl moiety.

    4-(4-methoxypyridin-2-yl)-N-(4-nitrophenyl)piperazine-1-carboxamide: Contains a nitrophenyl group instead of an acetamidophenyl group.

Uniqueness

N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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